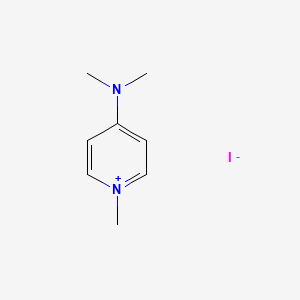

4-(Dimethylamino)-1-methylpyridinium iodide

Overview

Description

4-(Dimethylamino)-1-methylpyridinium iodide (DMAP) is a quaternary ammonium salt that is widely used in organic synthesis as an acid catalyst. It is a white crystalline solid that is soluble in water and most organic solvents. DMAP is a versatile reagent that can be used in a variety of reactions, including esterification, acylation, and Michael addition. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

DNA Interaction

4-(Dimethylamino)-1-methylpyridinium iodide has been studied for its interaction with calf thymus DNA. The binding of this compound with DNA is suggested to be through groove binding rather than intercalation in the DNA helix. This finding is supported by various spectroscopic measurements including fluorescence enhancement, quenching by potassium iodide, and steady-state anisotropy (Sahoo, Bhattacharya, & Chakravorti, 2010).

Acid-Base Properties

The compound demonstrates interesting acid-base properties, including acidochromism, which is the change in color with pH. This property makes it useful for applications where changes in pH need to be monitored. Studies have also examined its acid-base equilibrium constants and theoretical calculations have provided insights into its ground state properties (Benassi et al., 2015).

Surfactant Interaction

Research has also focused on the modulation of photophysics of this compound in different micelles. The compound's interaction with micelles affects its intramolecular charge transfer photophysics, which is of interest in the study of molecular interactions in different environments (Sahoo & Chakravorti, 2009).

Molecular Association Studies

The compound has been used to study molecular associations, such as its interaction with water-soluble calixarenes. This kind of study is crucial for understanding complex formations at a molecular level, which has implications in fields like drug delivery and materials science (Nishida et al., 1997).

Solvent Interaction

Its interaction with different solvents has been studied, providing insights into solute-solvent and solvent-solvent interactions. This research is significant in understanding the solvation dynamics and stability of compounds in various solvents (Bevilaqua et al., 2006).

Excited State Dynamics

The twisting motion of this compound in the excited state has been investigated in various media, including solutions and polymers. This research helps in understanding the molecular rotor dynamics in viscoelastic media, which is important for applications in fields like material science and photonics (Jee, Bae, & Lee, 2010).

Nonlinear Optical Materials

This compound has also been studied for its potential in nonlinear optical materials. The investigation of its structure and interaction with other compounds can contribute to the development of new materials for optical applications (Glavcheva et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally related compound, 4-dimethylaminopyridine (dmap), is known to act as a nucleophilic catalyst for various reactions .

Mode of Action

It’s structurally related compound, dmap, is known to participate in various organic transformations like baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and more . It’s worth noting that the mode of action of a compound can be influenced by its structural features, so the mode of action of 4-(Dimethylamino)-1-methylpyridinium iodide may be similar.

Biochemical Pathways

Dmap and related structures are widely used in various organic transformations, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The structurally related compound, dmap, has been studied for its protonation behavior, which can influence its pharmacokinetic properties .

Result of Action

Studies on dmap have found an unexpectedly significant impact of temperature on the protonation degree of dmap derivatives .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, studies on DMAP have found that the degree of protonation of DMAP derivatives can be significantly impacted by temperature .

Properties

IUPAC Name |

N,N,1-trimethylpyridin-1-ium-4-amine;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2.HI/c1-9(2)8-4-6-10(3)7-5-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVFMABHZHZKCM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)N(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996840 | |

| Record name | N,N,1-Trimethylpyridin-4(1H)-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7538-79-6 | |

| Record name | Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7538-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 4-(dimethylamino)-1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,1-Trimethylpyridin-4(1H)-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)

![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)